molecular formula C15H13BrO2 B8430503 (4-Bromo-3-methylphenyl)(4-methoxyphenyl)methanone

(4-Bromo-3-methylphenyl)(4-methoxyphenyl)methanone

Cat. No. B8430503
M. Wt: 305.17 g/mol
InChI Key: OGJPSPRXISHYPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Bromo-3-methylphenyl)(4-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C15H13BrO2 and its molecular weight is 305.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Bromo-3-methylphenyl)(4-methoxyphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Bromo-3-methylphenyl)(4-methoxyphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(4-Bromo-3-methylphenyl)(4-methoxyphenyl)methanone

Molecular Formula

C15H13BrO2

Molecular Weight

305.17 g/mol

IUPAC Name

(4-bromo-3-methylphenyl)-(4-methoxyphenyl)methanone

InChI

InChI=1S/C15H13BrO2/c1-10-9-12(5-8-14(10)16)15(17)11-3-6-13(18-2)7-4-11/h3-9H,1-2H3

InChI Key

OGJPSPRXISHYPN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C2=CC=C(C=C2)OC)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

AlCl3 (3.63 g, 27.2 mmol) was added portionwise to 4-bromo-3-methylbenzoyl chloride (5.30 g, 22.7 mmol) dissolved in anisole (7 mL) at 0° C. The reaction mixture was warmed to RT, stirred for 1 h, and then cooled to 0° C. Water (200 mL) was cautiously added dropwise, and the mixture was extracted with ether (3×100 mL). The combined ethereal extracts were washed with water (250 mL), brine (250 mL), and dried over MgSO4. Concentration followed by flash chromatography (20:1 to 5:1 hexanes:EtOAc) afforded 6.42 g (93%) of 65 as a white solid. 1H NMR (400 MHz, CDCl3): δ 2.45 (s, 3H), 3.88 (s, 3H), 6.96 (d, J=8.8 Hz, 2H), 7.40 (d, J=8.1 Hz, 1H), 7.62 (m, 2H), 7.79 (d, J=8.8 Hz, 2H).
Name
Quantity
3.63 g
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
7 mL
Type
reactant
Reaction Step Three
Name
Yield
93%

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